Peripheral (SC) Administration Achieves Central MC4R Blockade, Unlike Peptide Antagonists Requiring ICV Injection
ML-00253764 is a brain-penetrant small molecule that achieves central MC4R occupancy following subcutaneous (SC) administration, as demonstrated by brain vs. plasma pharmacokinetic profiling: at 30 mg/kg SC in C57Bl/6 mice, brain AUC(0-inf) = 29,900 nM·h vs. plasma AUC(0-inf) = 8,800 nM·h, with brain concentrations exceeding plasma levels (P < 0.05) [1]. In contrast, peptidic MC4R antagonists such as HS024 (Ki = 0.29 nM for MC4R) [2] and SHU9119 (non-selective MC3/MC4 antagonist) [3] require intracerebroventricular (ICV) infusion to produce central effects on feeding and body weight, as documented in their original characterizations. ML-00253764 administered SC at 15 mg/kg twice daily for 13 days preserved lean body mass in Lewis lung carcinoma-bearing C57BL6 mice (LBM unchanged vs. -4.8% for vehicle control), while stimulating light-phase food intake (P < 0.05) [4]. No peptide MC4R antagonist has demonstrated comparable cachexia efficacy via peripheral administration.
| Evidence Dimension | Brain penetration and dosing route enabling central MC4R blockade |
|---|---|
| Target Compound Data | Brain AUC(0-inf) = 29,900 ± 15,400 nM·h; plasma AUC = 8,800 ± 5,300 nM·h at 30 mg/kg SC in C57Bl/6 mice. |
| Comparator Or Baseline | HS024: cyclic peptide (Ki = 0.29 nM), requires ICV administration for central feeding effects. SHU9119: non-selective MC3/MC4 peptide antagonist, requires ICV infusion. |
| Quantified Difference | ML-00253764: brain/plasma AUC ratio ≈ 3.4; achieves central MC4R blockade via peripheral SC injection. Peptide comparators: no peripheral CNS penetration; require invasive ICV cannulation. |
| Conditions | PK study: 30 mg/kg SC in C57Bl/6 mice, brain and plasma sampled over 0-infinity hours. Efficacy study: 15 mg/kg SC bid × 13 days in C57BL6 mice bearing subcutaneous LLC tumors. |
Why This Matters
Peripheral SC administration without ICV surgery drastically reduces experimental complexity, animal stress, and procedural mortality, directly enabling longitudinal in vivo cancer cachexia and oncology studies that are impractical with peptidic MC4R antagonists.
- [1] Vos TJ, et al. J Med Chem. 2004;47(7):1602-4. Figure 3: Brain and plasma concentration vs. time profiles of compound 7 (ML00253764) after 30 mg/kg SC in C57Bl/6 mice. View Source
- [2] Kask A, et al. Endocrinology. 1998 Dec;139(12):5006-14. HS024: Ki = 0.29 nM for MC4R; in vivo feeding effects via ICV administration. View Source
- [3] Huszar D, et al. Cell. 1997 Jan 10;88(1):131-41. SHU9119 characterization: non-selective MC3/MC4 antagonist with ICV-dependent central effects. View Source
- [4] Nicholson JR, et al. J Pharmacol Exp Ther. 2006 May;317(2):771-7. ML00253764 SC bid × 13d: LBM unchanged vs -4.8% vehicle; light-phase food intake stimulation. View Source
